N-Methoxy-N,2-dimethylpiperidine-4-carboxamide N-Methoxy-N,2-dimethylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17655173
InChI: InChI=1S/C9H18N2O2/c1-7-6-8(4-5-10-7)9(12)11(2)13-3/h7-8,10H,4-6H2,1-3H3
SMILES:
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

N-Methoxy-N,2-dimethylpiperidine-4-carboxamide

CAS No.:

Cat. No.: VC17655173

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

N-Methoxy-N,2-dimethylpiperidine-4-carboxamide -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name N-methoxy-N,2-dimethylpiperidine-4-carboxamide
Standard InChI InChI=1S/C9H18N2O2/c1-7-6-8(4-5-10-7)9(12)11(2)13-3/h7-8,10H,4-6H2,1-3H3
Standard InChI Key DEKHJIWBPMNADR-UHFFFAOYSA-N
Canonical SMILES CC1CC(CCN1)C(=O)N(C)OC

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Structural Features

The IUPAC name N-methoxy-N,2-dimethylpiperidine-4-carboxamide delineates its structure: a piperidine ring (a six-membered amine heterocycle) with methyl groups at the 2-position and a carboxamide group at the 4-position. The carboxamide nitrogen is further substituted with a methoxy group and a methyl group . This configuration distinguishes it from the isomeric compound N-methoxy-N,1-dimethylpiperidine-4-carboxamide (CAS 215950-19-9), which features a methyl group at the 1-position of the piperidine ring .

The molecular structure is characterized by the following key features:

  • Piperidine core: Provides a rigid scaffold influencing conformational stability.

  • 4-Carboxamide group: Introduces hydrogen-bonding potential, critical for molecular interactions.

  • N-Methoxy and N-methyl substitutions: Modulate electronic properties and steric bulk.

Synthesis and Manufacturing

Synthetic Routes

  • Ring Formation: Cyclization of appropriate amine precursors.

  • Carboxamide Installation: Coupling reactions using reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

  • Functionalization: Methylation and methoxylation via nucleophilic substitution or reductive amination.

A hypothetical synthesis might proceed as follows:

  • Step 1: Synthesis of 2-methylpiperidine-4-carboxylic acid.

  • Step 2: Conversion to the corresponding acid chloride using thionyl chloride.

  • Step 3: Reaction with N-methoxy-N-methylamine to form the carboxamide.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC9H18N2O2\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2
Molecular Weight186.25 g/mol
Physical StateLikely solid or liquid (undisclosed)Inferred
SolubilityNot reported; polar aprotic solvents inferred
Melting/Boiling PointsNo data available

The compound’s solubility profile may resemble related carboxamides, showing miscibility with dimethyl sulfoxide (DMSO) or dichloromethane. Hydrophobicity (logP) estimates using software like Molinspiration suggest moderate lipophilicity, favoring blood-brain barrier penetration in bioactive analogs .

Applications and Research Utility

Chemical Intermediate

The compound’s reactive carboxamide group makes it a candidate for further derivatization, such as:

  • Suzuki-Miyaura cross-coupling to introduce aryl groups.

  • Reductive amination to modify the piperidine nitrogen.

Analytical Characterization Strategies

Spectroscopic Methods

  • 1H^1\text{H}-NMR: Expected signals include piperidine ring protons (δ 1.4–3.0 ppm) and methoxy singlet (δ 3.2–3.4 ppm).

  • IR Spectroscopy: Carboxamide C=O stretch near 1650 cm1^{-1}.

Chromatographic Techniques

  • Reverse-Phase HPLC: C18 column with acetonitrile/water gradient elution.

  • Thin-Layer Chromatography (TLC): Silica gel plates using ethyl acetate/hexane mixtures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator